molecular formula C17H12O3 B15336309 3-(9-Anthryl)-2-oxopropanoic Acid

3-(9-Anthryl)-2-oxopropanoic Acid

Cat. No.: B15336309
M. Wt: 264.27 g/mol
InChI Key: BHKHGTDONQJOBZ-UHFFFAOYSA-N
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Description

3-(9-Anthryl)-2-oxopropanoic Acid is an organic compound that features an anthracene moiety attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-Anthryl)-2-oxopropanoic Acid typically involves the reaction of 9-anthraldehyde with a suitable reagent to introduce the oxopropanoic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product . Another approach includes the use of 9-anthraldehyde oxime as an intermediate, which can be further transformed into the target compound through various synthetic steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(9-Anthryl)-2-oxopropanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include anthraquinone derivatives, reduced anthracene compounds, and various substituted anthracenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(9-Anthryl)-2-oxopropanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors

Mechanism of Action

The mechanism by which 3-(9-Anthryl)-2-oxopropanoic Acid exerts its effects involves interactions with various molecular targets and pathways. The anthracene moiety can intercalate into DNA, affecting replication and transcription processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

3-anthracen-9-yl-2-oxopropanoic acid

InChI

InChI=1S/C17H12O3/c18-16(17(19)20)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2,(H,19,20)

InChI Key

BHKHGTDONQJOBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(=O)C(=O)O

Origin of Product

United States

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